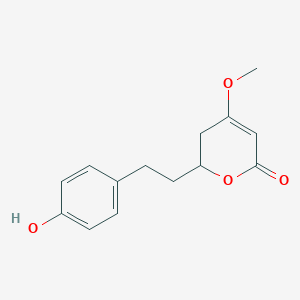

4'Hydroxy-7,8-dihydro Kavain

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’Hydroxy-7,8-dehydro Kavain is a derivative of kavain, a kavalactone found predominantly in the roots of the kava plant (Piper methysticum). Kavalactones are known for their psychoactive properties, and 4’Hydroxy-7,8-dehydro Kavain is no exception. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’Hydroxy-7,8-dehydro Kavain typically involves the hydroxylation of 7,8-dehydro Kavain. One common method includes the use of hydroxylating agents under controlled conditions to introduce the hydroxyl group at the 4’ position. The reaction conditions often require a solvent such as methanol or ethanol and a catalyst to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of 4’Hydroxy-7,8-dehydro Kavain can be achieved through large-scale extraction from kava roots followed by chemical modification. The process involves solvent extraction, purification, and subsequent chemical reactions to introduce the desired functional groups. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the purification and quantification of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4’Hydroxy-7,8-dehydro Kavain undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups, altering the compound’s activity and solubility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of 4’Hydroxy-7,8-dehydro Kavain, each with distinct pharmacological properties .

Applications De Recherche Scientifique

4’Hydroxy-7,8-dehydro Kavain has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other kavalactones and related compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential as an anxiolytic, anticonvulsant, and anti-inflammatory agent.

Industry: Utilized in the development of natural health products and dietary supplements

Mécanisme D'action

The mechanism of action of 4’Hydroxy-7,8-dehydro Kavain involves its interaction with various molecular targets and pathways:

GABA Receptors: The compound modulates gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and producing anxiolytic effects.

Ion Channels: It affects voltage-gated sodium and calcium channels, contributing to its anticonvulsant properties.

Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes, influencing serotonin, norepinephrine, and dopamine levels

Comparaison Avec Des Composés Similaires

4’Hydroxy-7,8-dehydro Kavain is compared with other kavalactones such as:

Kavain: The parent compound with similar anxiolytic properties but different pharmacokinetics.

Dihydro-5,6-dehydrokavain: Another kavalactone with distinct chemical structure and biological activity.

Methysticin: Known for its sedative effects and different molecular targets

Activité Biologique

4'Hydroxy-7,8-dihydro Kavain is a kavalactone derived from the root of Piper methysticum, known for its traditional use in the South Pacific to promote relaxation and alleviate anxiety. This compound has garnered attention for its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 4' position and saturated dihydro forms at the 7 and 8 positions. This structural modification enhances its solubility and bioavailability compared to other kavalactones, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | 4'-Hydroxy-7,8-dihydrokavain |

Research indicates that this compound interacts with various signaling pathways involved in inflammation and neurotransmission. It may modulate the activity of cytokines, suggesting potential applications in treating inflammatory diseases and mood disorders.

Key mechanisms include:

- Inhibition of Neurotransmitter Release : The compound appears to lower excitatory neurotransmitter release in the central nervous system (CNS), potentially leading to sedative and anxiolytic effects.

- Interaction with Receptors : It may enhance the action of serotonin receptors, which are crucial for mood regulation.

Anxiolytic and Sedative Properties

Studies have shown that kavalactones, including this compound, exhibit significant anxiolytic effects comparable to benzodiazepines. In animal models, administration of kava extracts has been associated with reduced locomotor activity and increased time spent in open arms during elevated plus maze tests, indicating anxiolytic behavior.

Anti-inflammatory Activity

The compound may also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a potential role in managing conditions characterized by chronic inflammation.

Research Findings

Recent studies have focused on the pharmacokinetics and biological activity of kavalactones:

- Kinetics Study : A study examined the metabolism of kavain and its metabolites after oral application. It found that while most metabolites were detectable in serum and urine, this compound was primarily excreted as conjugates in urine .

- CNS Effects : Research indicated that kavalactones readily cross the blood-brain barrier, leading to CNS effects such as sedation and anxiolysis .

- Clinical Implications : Kava extracts have been linked to improvements in anxiety and depression symptoms in clinical settings, particularly among menopausal women .

Case Studies

Several clinical trials have explored the efficacy of kava extracts containing this compound:

- Trial on Anxiety Disorders : A double-blind placebo-controlled trial demonstrated significant reductions in anxiety scores among participants taking kava extract over a six-week period.

- Long-term Effects : Longitudinal studies suggested that regular consumption of kava could lead to sustained improvements in mood without significant adverse effects.

Propriétés

Formule moléculaire |

C14H16O4 |

|---|---|

Poids moléculaire |

248.27 g/mol |

Nom IUPAC |

2-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C14H16O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-3,5-6,9,12,15H,4,7-8H2,1H3 |

Clé InChI |

CATKBYILMDGPTP-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=O)OC(C1)CCC2=CC=C(C=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.